ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Lipophilicity ADME Prediction Dihydropyridazinone

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS 1164457-83-3) is a pyridazinone derivative with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol. The compound contains a partially saturated 5,6-dihydro-1(4H)-pyridazinyl core, a 4-methoxystyryl substituent, and an ethyl acetate side chain.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 1164457-83-3
Cat. No. B2807573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
CAS1164457-83-3
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC
InChIInChI=1S/C17H20N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-7,9-10H,3,8,11-12H2,1-2H3/b7-4+
InChIKeyDTNQNOCELQQYTK-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS 1164457-83-3): Procurement-Relevant Identity and Class Context


Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS 1164457-83-3) is a pyridazinone derivative with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol. The compound contains a partially saturated 5,6-dihydro-1(4H)-pyridazinyl core, a 4-methoxystyryl substituent, and an ethyl acetate side chain. This scaffold is structurally related to both fully aromatic pyridazinones and other dihydropyridazinone-containing chemical probes. However, publicly available primary literature, patent documents, and authoritative databases were searched and no quantitative, comparator-based differentiation data (e.g., head-to-head biochemical IC₅₀, cellular activity, solubility, or stability data with explicit comparators) were identified for this specific compound. This absence of published comparative evidence limits the ability to generate a data-driven product-specific evidence guide at this time.

Why Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate Cannot Be Assumed Interchangeable with Closest Analogs


In the absence of published direct comparative biological or physicochemical data, the structural differences between this compound and its nearest analogs are sufficient to preclude assumptions of functional equivalence. The target compound features a 5,6-dihydro-1(4H)-pyridazinyl ring system (C₁₇H₂₀N₂O₄, MW 316.35, XLogP3-AA 1.8) whereas the fully unsaturated 1(6H)-pyridazinyl isomer (CAS 303146-54-5, C₁₇H₁₈N₂O₄, MW 314.34, XLogP3-AA 2.1) differs by two hydrogen atoms, altering ring geometry, electron distribution, and lipophilicity. The 4-methoxystyryl group distinguishes it from unsubstituted styryl (CAS 337922-14-2, C₁₆H₁₈N₂O₃) and 4-methylstyryl analogs. These structural variations can affect target binding, metabolic stability, and solubility, meaning generic substitution without empirical verification carries procurement risk. Quantitative evidence to mitigate this risk is currently lacking in the open literature.

Quantitative Differentiation Evidence for Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS 1164457-83-3)


Lipophilicity Differentiation: XLogP3-AA Comparison Between 5,6-Dihydro and Fully Unsaturated Isomers

The target compound (CID 1475388) has a calculated XLogP3-AA of 1.8. Its fully unsaturated 1(6H)-pyridazinyl isomer (CID 2767386, CAS 303146-54-5) has an XLogP3-AA of 2.1. The difference of -0.3 log units indicates that the 5,6-dihydro compound is less lipophilic, which may reduce membrane passive permeability while potentially improving aqueous solubility.

Lipophilicity ADME Prediction Dihydropyridazinone

Oxidation State and Ring Saturation Differentiation Between Dihydropyridazinyl Isomers

The target compound contains a 5,6-dihydro-1(4H)-pyridazinyl ring (C₁₇H₂₀N₂O₄, MW 316.35) with two additional hydrogen atoms relative to the 1(6H)-pyridazinyl isomer (C₁₇H₁₈N₂O₄, MW 314.34). This oxidation state difference alters ring conjugation: the 5,6-dihydro system contains an sp³ carbon at position 5, disrupting full ring aromaticity and enabling distinct tautomeric equilibria. The 1(6H)-isomer retains a fully conjugated pyridazine ring.

Oxidation State Reactivity Tautomerism

Substituent Effect: 4-Methoxy vs. Unsubstituted Styryl on Topological Polar Surface Area

The target compound (4-methoxystyryl) has a topological polar surface area (TPSA) of 68.2 Ų. The unsubstituted styryl analog (ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, CAS 337922-14-2, C₁₆H₁₈N₂O₃) has an additional hydrogen bond acceptor removed (methoxy oxygen absent), reducing the hydrogen bond acceptor count from 5 to 4. However, the TPSA contribution of the methoxy oxygen is partially offset by the loss of the oxygen atom; the predicted TPSA for the unsubstituted analog is approximately 59.2 Ų.

Polar Surface Area Permeability Solubility

Ester Side Chain: Acetate vs. Propanoate Homolog Comparison on Rotatable Bond Count

The target compound (ethyl acetate side chain) has 7 rotatable bonds. The corresponding propanoate homolog (ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate, CAS 303146-55-6) would possess 8 rotatable bonds due to the additional methylene group. This extra rotatable bond increases conformational entropy and may reduce binding affinity to rigid protein pockets by approximately 0.5–1.0 kcal/mol in entropic penalty, based on general principles of ligand-protein binding thermodynamics.

Conformational Flexibility Entropy Binding

Lack of Published Direct Comparative Bioactivity Data Across All Identified Analogs

A systematic search of PubMed, PubChem BioAssay, ChEMBL, Google Patents, and authoritative chemical databases (ChemicalBook, AKSci, CymitQuimica) was conducted for quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) for the target compound and its five closest structural analogs. No head-to-head biochemical, cellular, or in vivo comparative data that simultaneously reports quantitative values for the target compound and a named comparator under identical experimental conditions were identified.

Data Availability Literature Gap Procurement Risk

Application Scenarios for Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate (CAS 1164457-83-3) Based on Available Differentiation Evidence


Isomer-Specific Structure-Activity Relationship (SAR) Studies Requiring Controlled Oxidation State

This compound is appropriate for experimental series where the 5,6-dihydro-1(4H)-pyridazinyl ring state must be explicitly differentiated from the fully aromatic 1(6H)-isomer (CAS 303146-54-5). Its distinct oxidation state (2 extra hydrogen atoms, disrupted ring conjugation) makes it the required compound when investigating how ring saturation modulates target engagement, metabolic stability, or off-target selectivity. Analog substitution with the 1(6H)-isomer will confound SAR interpretation.

Medicinal Chemistry Campaigns Sensitive to Lipophilicity-Driven ADME Parameters

The lower XLogP3-AA of 1.8 (vs. 2.1 for the unsaturated isomer) makes this compound preferable when a medicinal chemistry program aims to reduce overall lipophilicity to improve aqueous solubility or mitigate cytochrome P450 inhibition risks. The 0.3 log unit difference is within a range known to produce measurable shifts in LogD₇.₄ and microsomal stability in pyridazinone series.

Chemical Biology Probe Development Requiring Defined Hydrogen Bond Acceptor Topology

With 5 hydrogen bond acceptors (including the methoxy oxygen) and a TPSA of 68.2 Ų, this compound serves as a matched-pair comparator to the unsubstituted styryl analog (TPSA ≈ 59.2 Ų) for studies investigating the role of the 4-methoxy substituent in target binding or cellular permeability. The 9 Ų TPSA differential provides a defined physicochemical perturbation for target engagement profiling.

Synthetic Methodology Development Focused on Dihydropyridazinone Alkylation Regioselectivity

The ethyl acetate side chain at N(1) of the 5,6-dihydro-1(4H)-pyridazinyl ring provides a defined substrate for investigating alkylation regioselectivity, hydrolysis kinetics, and subsequent amide/acid derivatization. The compound's 7 rotatable bonds and ester functionality make it a suitable model substrate for developing selective hydrolysis conditions in the presence of the α,β-unsaturated styryl ketone system.

Quote Request

Request a Quote for ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.